S-(4-Cyanobutyl)thioacetate
Overview
Description
S-(4-Cyanobutyl)thioacetate: is an organic compound with the molecular formula C7H11NOS and a molecular weight of 157.23 g/mol . It is also known by other names such as 5-(Acetylsulfanyl)-pentanenitrile and Thiolacetylpentanenitrile . This compound is typically used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(4-Cyanobutyl)thioacetate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-bromobutyronitrile with potassium thioacetate in an aqueous medium. The reaction is typically carried out under controlled pH conditions using potassium carbonate as a mild base . The product is then purified through standard organic synthesis techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nucleophilic substitution reactions similar to those used in laboratory settings. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: S-(4-Cyanobutyl)thioacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the thioacetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioacetates depending on the nucleophile used.
Scientific Research Applications
S-(4-Cyanobutyl)thioacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(4-Cyanobutyl)thioacetate involves its ability to undergo nucleophilic substitution reactions. The thioacetate group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is harnessed in various chemical synthesis processes . The compound’s molecular targets and pathways are primarily related to its interactions with other organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- S-phenyl thioacetate
- Ethyl thioacetate
- 6-Mercapto-1-hexanol
- 11-Mercaptoundecanoic acid
Comparison: S-(4-Cyanobutyl)thioacetate is unique due to its cyanobutyl group, which imparts distinct reactivity and properties compared to other thioacetates. For example, S-phenyl thioacetate has a phenyl group, making it more aromatic and less reactive in nucleophilic substitution reactions. Ethyl thioacetate, on the other hand, is simpler and less sterically hindered, leading to different reactivity patterns .
Properties
IUPAC Name |
S-(4-cyanobutyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(9)10-6-4-2-3-5-8/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVGPWTKIYEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621842 | |
Record name | S-(4-Cyanobutyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252949-42-1 | |
Record name | S-(4-Cyanobutyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252949-42-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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